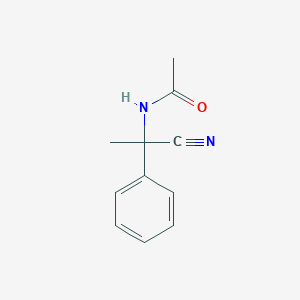
N-(1-cyano-1-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1-phenylethyl)acetamide is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
N-(1-cyano-1-phenylethyl)acetamide features a cyano group, an acetamide functional group, and a phenylethyl moiety. Its molecular formula is C₁₁H₁₂N₂O. The synthesis of this compound typically involves multiple steps, including the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under controlled conditions.
Research indicates that this compound exhibits several biological activities, including:
- Anti-inflammatory Properties : Molecular docking studies suggest interactions with enzymes involved in inflammatory pathways.
- Cytotoxicity : Both enantiomers have shown significant cytotoxic effects against cancer cell lines, including breast and lung cancer. Cytotoxicity assays (e.g., MTT assay) reveal potent activity with varying IC50 values depending on the cell line.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in structure can lead to significant differences in activity:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (R)-N-(1-cyano-1-phenylethyl)acetamide | Enantiomeric form | Different biological activity profile |
| 2-Cyano-N-(2-phenylpropyl)acetamide | Propyl substitution | Potentially different pharmacokinetics |
| N-(1-cyano-2-phenylethyl)acetamide | Variation in cyano positioning | Different reactivity patterns |
Case Studies and Research Findings
Several studies have documented the pharmacological effects of this compound:
- Cytotoxicity Studies : In vitro studies demonstrated effective cytotoxicity against various cancer cell lines.
- Mechanistic Insights : Molecular docking studies provided insights into potential mechanisms of action, suggesting interactions with key biological targets.
- Animal Models : Preliminary in vivo studies are being conducted to assess pharmacokinetics and toxicity profiles, crucial for evaluating therapeutic potential.
Potential Therapeutic Applications
Given its diverse biological activities, this compound is being explored for various therapeutic applications:
- Anti-inflammatory Drugs : Targeting inflammatory diseases through modulation of specific pathways.
- Anticancer Agents : Investigating its efficacy against different cancer types based on its cytotoxic properties.
Análisis De Reacciones Químicas
Hydrolysis Reactions
Acidic or Basic Hydrolysis :
The cyano group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
- Acidic Hydrolysis : Produces 2-phenyl-N-(1-phenylethyl)acetamide via intermediate nitrile hydration .
- Basic Hydrolysis : Generates α-amino amides through nucleophilic attack at the cyano carbon .
Photolytic Degradation :
Under UV light in aqueous buffer (pH 5.9), the compound degrades via pseudo-first-order kinetics, forming phenylacetic acid derivatives as primary photoproducts .
Reduction Reactions
Catalytic Hydrogenation :
The cyano group is reduced to a primary amine using NaTeH (sodium telluride hydride), yielding N-(1-amino-1-phenylethyl)acetamide .
Selectivity Notes :
- Reduction preserves the acetamide backbone while converting the nitrile to an amine .
- Reaction conditions (e.g., solvent, catalyst) influence stereochemical outcomes.
Cyclization and Functionalization
Cyclocondensation :
Reacts with hydrazine hydrate or 4-aminoantipyrine to form pyrazole or thiazole derivatives (e.g., pyrazolo[3,4-d]pyrimidines ) .
Example Reaction Pathway :N 1 Cyano 1 phenylethyl acetamide+Hydrazine→Pyrazolo Acetamide+NH3Key Applications :
- Synthesis of heterocyclic scaffolds for antimicrobial agents .
- Intermediate in bioactive molecule development .
Nucleophilic Substitution
Amide Bond Reactivity :
The acetamide group undergoes nucleophilic substitution with:
- Grignard reagents : Forms tertiary alcohols .
- Organometallic compounds : Produces ketones or alkylated derivatives.
Experimental Evidence :
Oxidation and Stability
Oxidative Pathways :
- Ozonolysis cleaves the cyano group, forming phenylacetamide ketones .
- Autoxidation : Generates peroxides under aerobic conditions, requiring inert atmospheres for storage .
Thermal Stability :
Decomposes above 395 K, releasing HCN and forming polymeric byproducts .
Table 2: Degradation Kinetics Under UV Light
| pH | Light Intensity (W/m²) | Half-Life (min) | Major Products |
|---|---|---|---|
| 5.9 | 0.45 | 120 | Phenylacetamide, CO₂, NH₃ |
| 7.0 | 0.45 | 90 | Phenylglyoxylic acid |
Mechanistic Insights
- Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by resonance with the cyano group .
- Cyclization : Initiated by nucleophilic attack of hydrazine at the nitrile carbon, followed by intramolecular cyclization.
- Reduction : Involves sequential electron transfer to the nitrile, forming a radical anion intermediate .
Propiedades
Número CAS |
5083-00-1 |
|---|---|
Fórmula molecular |
C11H12N2O |
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
N-(1-cyano-1-phenylethyl)acetamide |
InChI |
InChI=1S/C11H12N2O/c1-9(14)13-11(2,8-12)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,13,14) |
Clave InChI |
ZACKFNNGIAQEBM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(C)(C#N)C1=CC=CC=C1 |
SMILES canónico |
CC(=O)NC(C)(C#N)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















